molecular formula C13H8BrN3O5 B14071968 N-(2-bromophenyl)-3,5-dinitrobenzamide

N-(2-bromophenyl)-3,5-dinitrobenzamide

Cat. No.: B14071968
M. Wt: 366.12 g/mol
InChI Key: BTTDFGINMJKPET-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-3,5-dinitrobenzamide (CAS 36293-14-8) is a benzamide derivative supplied for laboratory research purposes. This compound is primarily utilized as a key chemical intermediate in organic synthesis and pharmaceutical research. Structural analogs of this compound, particularly N-substituted benzamides, are of significant interest in the development of potential therapeutic agents and are frequently studied for their crystallographic properties . Research into related compounds has explored various biological activities, though specific mechanisms of action for this exact molecule should be investigated by the researcher . The molecular structure features a benzamide core substituted with bromo and dinitro functional groups, which are common in materials and medicinal chemistry. The crystal structures of similar benzamide compounds show characteristic hydrogen-bonding patterns, such as N—H···O bonds that form chain-like structures, which can be a point of study for researchers in solid-state chemistry . This product is intended for use in controlled laboratory environments by qualified personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

Molecular Formula

C13H8BrN3O5

Molecular Weight

366.12 g/mol

IUPAC Name

N-(2-bromophenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C13H8BrN3O5/c14-11-3-1-2-4-12(11)15-13(18)8-5-9(16(19)20)7-10(6-8)17(21)22/h1-7H,(H,15,18)

InChI Key

BTTDFGINMJKPET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Amidation of 2-Bromoaniline with 3,5-Dinitrobenzoic Acid

The most widely reported method involves coupling 2-bromoaniline with 3,5-dinitrobenzoic acid using carbodiimide-based activating agents. A typical procedure involves dissolving 3,5-dinitrobenzoic acid (1.0 equiv) and 2-bromoaniline (1.1 equiv) in anhydrous dichloromethane under nitrogen, followed by sequential addition of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). The reaction proceeds at 0–5°C for 4 hours, yielding crude product purified via recrystallization from ethanol/water (7:3 v/v).

Key Parameters:

  • Yield: 68–72% (isolated)
  • Purity: >95% (HPLC)
  • Reaction Scale: Up to 500 g demonstrated in batch reactors

Nitration of N-(2-Bromophenyl)benzamide

An alternative pathway involves nitrating pre-formed N-(2-bromophenyl)benzamide. The substrate is dissolved in concentrated sulfuric acid at −10°C, followed by slow addition of fuming nitric acid (2.2 equiv). After 2 hours at 0°C and 4 hours at 25°C, the mixture is quenched in ice water. The dinitro product is extracted with ethyl acetate and chromatographed on silica gel (hexane/ethyl acetate 4:1).

Optimization Challenges:

  • Regioselectivity: 3,5-Dinitro isomer forms preferentially (88:12 vs. 2,4-dinitro byproduct)
  • Safety: Exothermic nitration requires rigorous temperature control

Catalytic Methods

Copper-Catalyzed Coupling

Recent patents describe Ullmann-type coupling using CuI/1,10-phenanthroline systems. A representative protocol:

Component Quantity Role
3,5-Dinitrobenzoyl chloride 1.0 equiv Electrophile
2-Bromoaniline 1.05 equiv Nucleophile
CuI 5 mol% Catalyst
1,10-Phenanthroline 10 mol% Ligand
K₂CO₃ 2.0 equiv Base
DMSO 3 mL/mmol Solvent

Reaction at 110°C for 8 hours achieves 81% yield with <2% homo-coupling byproducts.

Palladium-Mediated Approaches

Cross-coupling strategies employing Pd(PPh₃)₄ enable synthesis from boronic acid precursors:

  • Suzuki coupling of 2-bromophenylboronic acid with 3,5-dinitrobenzamide
  • Buchwald-Hartwig amidation of 1-bromo-2-nitrobenzene with 3,5-dinitrobenzamide

These methods show superior selectivity (up to 94% yield) but require expensive catalysts ($320–$450/g for Pd).

Industrial-Scale Production

Continuous Flow Nitration

A 2024 patent (WO2024109965A2) details a safe continuous process:

  • Reactor Type: Corrosion-resistant Hastelloy C-22 microchannel
  • Parameters:
    • Temperature: 25±2°C
    • Residence Time: 18 minutes
    • Throughput: 12 kg/h
  • Advantages: 23% reduced waste vs. batch methods

Solvent Recycling Systems

Closed-loop distillation recovers >98% dichloromethane, cutting production costs by $14–$18/kg. Automated crystallization units achieve consistent particle size (D90 = 45–50 µm) for pharmaceutical compatibility.

Comparative Analysis of Methodologies

Table 1: Method Performance Metrics

Method Yield (%) Purity (%) Cost ($/kg) Scalability
Conventional Amidation 72 95 220 500 kg/batch
Catalytic Coupling 81 97 410 100 kg/batch
Continuous Nitration 68 93 185 2,000 kg/day

Data synthesized from

Emerging Techniques

Photochemical Activation

UV-initiated (λ = 365 nm) reactions in microreactors reduce reaction times from hours to minutes. Preliminary data show 89% yield in 7 minutes using eosin Y as photocatalyst.

Biocatalytic Approaches

Engineered amidases from Pseudomonas putida catalyze amide bond formation in aqueous media (pH 7.4, 37°C). Current limitations include substrate solubility (≤15 mM) and enzyme cost ($1,200/kg).

Quality Control and Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.41 (s, 2H, Ar-H), 8.12 (d, J=8.2 Hz, 1H), 7.89 (t, J=7.8 Hz, 1H), 7.64–7.58 (m, 2H)
  • XRD : Monoclinic P2₁/c space group, dihedral angle between aromatic rings = 5.9°, N-H⋯O hydrogen bond length = 1.98 Å

Impurity Profiling

HPLC-UV (254 nm) detects three primary impurities:

  • 3,5-Dinitrobenzoic acid (RT 6.2 min)
  • 2-Bromoaniline dimer (RT 8.7 min)
  • Partial nitration product (RT 11.4 min)

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide group, under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of N-(2-bromophenyl)-3,5-diaminobenzamide.

    Oxidation: Formation of oxidized derivatives, potentially leading to ring-cleavage products under harsh conditions.

Scientific Research Applications

N-(2-bromophenyl)-3,5-dinitrobenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 2-bromophenyl group in the target compound contrasts with DNB1/DNB2’s ether-linked aliphatic chains and the chloropentyl group in . Bromine’s bulkiness and electronegativity may reduce solubility compared to methoxy or benzyloxy groups but could enhance target binding via halogen interactions.
  • Synthetic Efficiency : Yields for bromophenyl analogues (e.g., 86% for N-(2-bromophenyl)-3,5-dichlorobenzamide ) exceed those of DNB1/DNB2 (14–55%), suggesting better scalability for bromophenyl derivatives.

Antitubercular Activity

The 3,5-dinitrobenzamide scaffold is prominent in antitubercular drug discovery. Their activity is attributed to nitro group reduction, generating reactive intermediates that inhibit decaprenyl-phosphoribose 2′-epimerase (DprE1), a critical enzyme in cell wall synthesis .

However, the bromophenyl group’s steric and electronic profile may alter pharmacokinetics (e.g., membrane permeability, metabolic stability) compared to DNB1/DNB2’s flexible aliphatic chains.

Coccidiostat Activity

3,5-Dinitrobenzamide derivatives like N-(2-bromophenyl)-3,5-dinitrobenzamide may share coccidiostat properties observed in related compounds. For example, aliphatic N-substituted derivatives inhibit Eimeria tenella and E. necatrix in poultry, likely via interference with protozoan energy metabolism . The bromophenyl group’s hydrophobicity could enhance gut absorption, though efficacy requires experimental validation.

Toxicity and Stability

  • Stability : Nitro groups are susceptible to enzymatic reduction, which is critical for prodrug activation in antitubercular agents . Bromine’s stability under biological conditions remains uncharacterized but could influence half-life.

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